2-Azido-2-(4-fluorophenyl)acetamide

Overview

Description

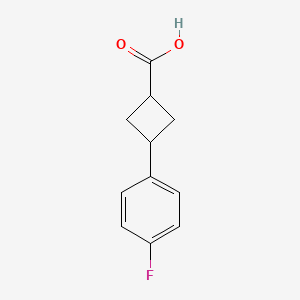

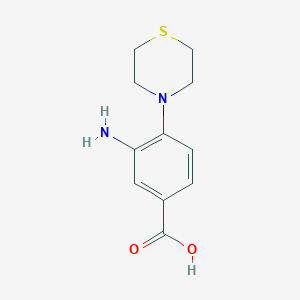

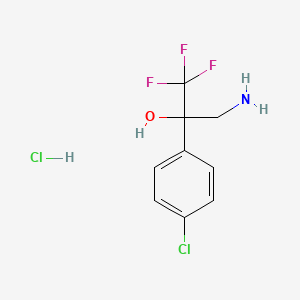

“2-Azido-2-(4-fluorophenyl)acetamide” is a synthetic chemical compound with the molecular formula C8H7FN4O . It belongs to the family of azides .

Molecular Structure Analysis

The asymmetric unit of the title compound, C8H7FN4O, consists of two independent molecules differing in the orientation of the azido group . Each molecule forms N—H…O hydrogen-bonded chains along the c-axis direction with its symmetry-related counterparts and the chains are connected by C—F…π (ring), C=O…π (ring) and slipped π-stacking interactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azido-2-(4-fluorophenyl)acetamide” include its molecular formula C8H7FN4O, average mass 194.166 Da, and monoisotopic mass 194.060394 Da .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been studied for its crystal structure, revealing two independent molecules with different orientations of the azido group. This structural information is crucial for understanding the compound’s physical and chemical properties. The molecules form N—H…O hydrogen-bonded chains, which are connected by C—F…π(ring), C=O…π(ring), and slipped π-stacking interactions. Such detailed structural analyses are fundamental in materials science and pharmaceuticals, where the arrangement of atoms affects the substance’s functionality .

Medicinal Chemistry

In medicinal chemistry, azido compounds like 2-Azido-2-(4-fluorophenyl)acetamide are valuable for their potential biological activity. They can serve as intermediates in the synthesis of various biologically active molecules. For instance, azido ketones are known to be precursors for a range of heterocyclic compounds, which have applications in drug development for their antiallergic, antihistamine, antibacterial, anti-HIV, and antitumor activities .

Heterocyclic Compound Synthesis

Organic azides are pivotal in synthesizing heterocycles, which are rings containing at least one atom other than carbon. These structures are the backbone of many pharmaceuticals and agrochemicals. The azido group in 2-Azido-2-(4-fluorophenyl)acetamide can participate in cycloaddition reactions to form various heterocyclic systems, including five- and six-membered rings and their fused analogs .

Click Chemistry Applications

The azido group is a key player in click chemistry, a class of biocompatible chemical reactions that proceed rapidly and selectively under mild conditions. 2-Azido-2-(4-fluorophenyl)acetamide can be used in copper(I)-catalyzed alkyne-azide cycloaddition reactions, leading to the formation of 1,2,3-triazoles, compounds with high stability and significant pharmaceutical relevance .

Material Science

Azido compounds are also explored in material science for creating novel materials with unique properties. The ability of 2-Azido-2-(4-fluorophenyl)acetamide to form extensive hydrogen bonding and π-stacking interactions makes it a candidate for designing new polymeric materials or enhancing the properties of existing ones .

Organic Synthesis

In organic synthesis, azides like 2-Azido-2-(4-fluorophenyl)acetamide are versatile intermediates. They can undergo various transformations, such as nucleophilic addition or substitution reactions, to yield a wide array of functionalized organic compounds. This versatility is essential for synthesizing complex molecules in pharmaceuticals and agrochemicals .

Photolabile Protecting Groups

Azides are known to be photolabile, meaning they can be cleaved by light. This property allows 2-Azido-2-(4-fluorophenyl)acetamide to be used as a protecting group in photochemistry, where protecting groups are removed by irradiation with light, thus controlling the reactivity of functional groups in a chemical reaction .

Future Directions

Azides, including “2-Azido-2-(4-fluorophenyl)acetamide”, have found valuable applications in medicinal chemistry and molecular biology . N-arylacetamides, a group to which this compound belongs, are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds . They have been identified as inhibitors of methionine aminopeptidase-2 and HIV protease, display potent antitumor activity, and play an important role in medicinal chemistry .

Mechanism of Action

Target of Action

Azides, the family to which this compound belongs, are known for their wide variety of applications in the synthesis of biologically important heterocyclic compounds .

Mode of Action

Azides, in general, are versatile organic compounds that can react with a variety of functional groups, leading to diverse chemical transformations .

Biochemical Pathways

Azides are known to be involved in a wide range of pharmacological activities .

Result of Action

Azides are known to produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .

properties

IUPAC Name |

2-azido-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c9-6-3-1-5(2-4-6)7(8(10)14)12-13-11/h1-4,7H,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKXXGYSFCHZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302000 | |

| Record name | α-Azido-4-fluorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-2-(4-fluorophenyl)acetamide | |

CAS RN |

1240526-09-3 | |

| Record name | α-Azido-4-fluorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Azido-4-fluorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)

amine](/img/structure/B1520324.png)

![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)